Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate

Description

Systematic IUPAC Name and Structural Representation

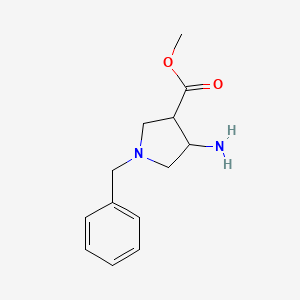

The systematic IUPAC name for this compound is methyl 4-amino-1-benzylpyrrolidine-3-carboxylate , as designated by PubChem’s Lexichem TK nomenclature system. The structural representation derives from a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. At position 1 of the ring, a benzyl group (C₆H₅CH₂–) is attached via the nitrogen atom. Position 3 features a carboxylate ester group (–COOCH₃), while position 4 bears an amino group (–NH₂). The connectivity is confirmed by the SMILES notation COC(=O)C1CN(CC1N)CC2=CC=CC=C2, which delineates the ester linkage, benzyl substitution, and amine placement.

The 2D and 3D structural models available in PubChem further validate this arrangement, emphasizing the planar geometry of the benzyl group and the puckered conformation of the pyrrolidine ring.

CAS Registry Number and Alternative Identifiers

The compound’s primary CAS Registry Number is 1784047-21-7 . Alternative identifiers include:

- EN300-1448551 , a European Inventory of Existing Commercial Chemical Substances (EINECS) identifier.

- MFCD26726230 , a Molecular Formula and Description (MFCD) code.

- 83850666 , its PubChem Compound Identifier (CID).

The hydrochloride salt derivative, this compound hydrochloride, has a distinct CAS number (1801292-60-3 ) and CID (132274179 ). These identifiers distinguish the free base from its salt forms, which are critical for solubility and stability in pharmaceutical applications.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₈N₂O₂ , confirmed by high-resolution mass spectrometry and PubChem’s computed data. This formula corresponds to a molecular weight of 234.29 g/mol , calculated as follows:

- Carbon (12.01 g/mol × 13): 156.13 g/mol

- Hydrogen (1.01 g/mol × 18): 18.18 g/mol

- Nitrogen (14.01 g/mol × 2): 28.02 g/mol

- Oxygen (16.00 g/mol × 2): 32.00 g/mol

For the hydrochloride salt, the formula expands to C₁₃H₁₉ClN₂O₂ , with a molecular weight of 270.75 g/mol . The addition of hydrochloric acid (36.46 g/mol) accounts for this increase.

Stereochemical Considerations in Pyrrolidine Derivatives

Pyrrolidine derivatives exhibit stereochemical complexity due to their non-planar ring structure and substituent arrangements. While the stereochemistry of this compound is not explicitly detailed in the provided sources, related compounds highlight the importance of chirality. For example, (2S,4R)-4-amino-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (CAS 409325-33-3 ) demonstrates defined stereochemistry at positions 2 and 4, influencing its biological activity and synthetic utility.

Stereochemical resolution methods, such as chiral salt formation or chromatography, are critical for isolating enantiomers. In the case of racemic mixtures, techniques like recrystallization with stereospecific resolving agents (e.g., (S)-1-(1-naphthyl)ethylamine) enable the separation of enantiomers. These processes underscore the necessity of stereochemical analysis in optimizing pharmacological properties and reaction pathways for pyrrolidine-based compounds.

Properties

IUPAC Name |

methyl 4-amino-1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHSNRKGPRVAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions. Benzyl halides, such as benzyl chloride, can be used in the presence of a base like sodium hydride (NaH) to facilitate the substitution.

Esterification: The carboxylate group can be introduced through esterification reactions. Methanol and an acid catalyst, such as sulfuric acid (H2SO4), can be used to convert the carboxylic acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions using appropriate nucleophiles and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders:

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate has shown potential in treating neurological disorders. Research indicates that it interacts with neurotransmitter systems, particularly influencing receptor activity related to depression and anxiety. This modulation may lead to therapeutic effects by altering neurotransmitter levels and signaling pathways .

2. Antiviral Activity:

Studies have identified this compound as a potential inhibitor of influenza virus neuraminidase. In vitro testing demonstrated its ability to reduce viral cytopathogenic effects, suggesting its utility as an antiviral agent .

3. Cosmetic Formulations:

The compound's properties make it suitable for use in cosmetic formulations. Its safety and efficacy are evaluated before market introduction, ensuring that it meets regulatory standards for cosmetic products .

The biological activity of this compound has been investigated through various assays:

| Assay Type | Description | Outcome |

|---|---|---|

| Enzymatic Inhibition | Tested against neuraminidase from influenza virus | Significant inhibition observed |

| Cytotoxicity Assay | MTT assay to measure cell viability post-treatment | Reduced cytopathogenic effects by 50% |

| Receptor Binding | Interaction studies with neurotransmitter receptors | Modulation of receptor activity noted |

Case Studies

Case Study 1: Neurological Research

In a study examining the effects of this compound on neurotransmitter systems, researchers found that the compound significantly influenced serotonin and dopamine receptor activity in animal models. This suggests its potential for developing treatments for mood disorders.

Case Study 2: Antiviral Efficacy

A recent investigation into the antiviral properties of this compound revealed that it effectively inhibited neuraminidase activity in vitro, providing a basis for further development as an antiviral therapeutic agent against influenza.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate with analogous pyrrolidine derivatives:

Key Observations:

In contrast, the trifluoromethyl phenyl and benzodioxolyl groups in the compound from introduce electron-withdrawing effects, which may influence electronic properties and binding interactions in biological systems. The hydrochloride salt form increases water solubility compared to the free base due to ionic character .

In contrast, the carboxylic acid group in the compound from may confer higher metabolic stability but lower oral bioavailability .

Synthesis and Purity: The compound from was synthesized with a 68% crude yield and purified to >99% purity via liquid chromatography (LC), suggesting robust synthetic and purification protocols. No yield or purity data are available for this compound in the provided evidence.

Spectral and Analytical Data Comparison

Infrared Spectroscopy (FTIR):

- The compound from exhibits a carbonyl stretch at 1675 cm⁻¹ (ester or carboxylic acid) and aromatic C=C stretches at 1489–1601 cm⁻¹. This compound would likely show similar ester carbonyl absorption (~1700–1750 cm⁻¹), but direct spectral data are lacking in the evidence.

Mass Spectrometry (MS):

- The compound from shows an APCI-MS molecular ion peak at m/z 466, consistent with its molecular formula.

Stability and Handling Considerations

- The hydrochloride salt of this compound requires refrigerated storage (2–8°C) and protection from light, indicating sensitivity to thermal and photolytic degradation .

- The compound from demonstrates high purity (>99%) under LC conditions, suggesting stability during synthesis and storage, though specific handling guidelines are absent .

Biological Activity

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications for treating neurological disorders. This article explores the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17N2O2 and a molecular weight of approximately 270.75 g/mol. The compound features a pyrrolidine ring with an amino group at position 4 and a carboxylate moiety, which contributes to its biological activity. The hydrochloride salt form enhances its solubility, making it suitable for various applications in research and pharmacology .

Research indicates that this compound interacts with specific neurotransmitter receptors in the brain, particularly those associated with serotonin and dopamine pathways. This interaction suggests potential therapeutic effects in conditions such as depression and anxiety by influencing neurotransmitter levels and cellular signaling pathways .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-benzylpyrrolidine-3-carboxylate | C13H17N2O2 | Lacks the amino group at position 4 |

| Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate | C13H20N2O2 | Amino group shifted to position 3 |

| Benzylpyrrolidine | C11H15N | Simplified structure without carboxylic acid |

The unique arrangement of functional groups in this compound enhances its biological activity compared to structurally similar compounds .

Neuropharmacological Effects

Studies have demonstrated that this compound exhibits neuropharmacological effects, potentially serving as an antidepressant. Its ability to modulate receptor activity suggests it may help regulate mood and emotional responses. For instance, preliminary findings indicate that this compound could influence serotonin receptor activity, which is crucial for mood regulation .

Anticancer Potential

Emerging research has also explored the anticancer potential of related pyrrolidine derivatives. Some studies suggest that modifications in the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting tumor growth through apoptosis induction in specific cancer models .

Case Studies

Case Study 1: Antidepressant Activity

A recent study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at optimal doses, highlighting its potential as a novel antidepressant agent.

Case Study 2: Cancer Cell Inhibition

In vitro studies on analogs of this compound demonstrated effective inhibition of cell proliferation in various cancer cell lines. The compounds exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that variations in the amino and carboxylic acid groups significantly affect receptor binding affinity and biological efficacy. For instance, compounds lacking the amino group at position 4 showed reduced activity compared to their counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.